N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
“N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolidine ring, an indole ring, and an acetamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine ring, followed by the formation of the indole ring, and finally the acetamide group is introduced. Common reagents used in these reactions include thioamides, indole derivatives, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize costs. Purification methods, such as crystallization, distillation, and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions depend on the specific transformation desired, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidine and indole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide” exerts its effects depends on its interaction with molecular targets. The thiazolidine and indole rings may interact with specific enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings.
Indole derivatives: Molecules containing indole rings.
Acetamide derivatives: Compounds with acetamide functional groups.
Uniqueness
The uniqueness of “N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide” lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-11-25-22(29)20(31-23(25)30)19-16-9-4-5-10-17(16)26(21(19)28)13-18(27)24-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3,(H,24,27)/b20-19- |
InChI Key |
RSTLEZPOFVIAAN-VXPUYCOJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C)SC1=S |
Origin of Product |
United States |
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